molecular formula C11H9NO3 B2704528 6-Methoxyisoquinoline-8-carboxylic acid CAS No. 2091246-62-5

6-Methoxyisoquinoline-8-carboxylic acid

Cat. No.: B2704528
CAS No.: 2091246-62-5
M. Wt: 203.197
InChI Key: UCTBSDPTGBFNIC-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol It is a derivative of isoquinoline, featuring a methoxy group at the 6th position and a carboxylic acid group at the 8th position

Preparation Methods

The synthesis of 6-Methoxyisoquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of benzaldehyde, followed by reduction, diazotization, hydrolysis, and methylation to obtain m-methoxybenzaldehyde. This intermediate is then condensed with nitromethane to form a Schiff base, which is subsequently reduced using aluminum hydride to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Methoxyisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

6-Methoxyisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxyisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

6-Methoxyisoquinoline-8-carboxylic acid can be compared with other isoquinoline derivatives, such as:

    6-Methoxyisoquinoline: Lacks the carboxylic acid group, resulting in different chemical and biological properties.

    8-Methoxyisoquinoline: Has the methoxy group at a different position, affecting its reactivity and applications.

    Isoquinoline-8-carboxylic acid: . The presence of both methoxy and carboxylic acid groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

6-methoxyisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-8-4-7-2-3-12-6-10(7)9(5-8)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTBSDPTGBFNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=NC=CC2=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091246-62-5
Record name 6-methoxyisoquinoline-8-carboxylic acid
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